N-(furan-2-ylmethyl)-2-methylbutan-2-amine
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Overview
Description
N-(furan-2-ylmethyl)-2-methylbutan-2-amine is an organic compound that features a furan ring attached to a methylbutan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methylbutan-2-amine typically involves the reaction of furan-2-carboxaldehyde with 2-methylbutan-2-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the products are purified by crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave reactors to ensure efficient synthesis. The use of renewable resources, such as biomass-derived furfural, can also be integrated into the production process to make it more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The furan ring can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted furan compounds .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methylbutan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methylbutan-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as monoamine oxidase (MAO), by binding to the active site and preventing the enzyme from catalyzing its normal reactions . This interaction can lead to changes in the levels of neurotransmitters in the brain, which may have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has a similar structure but includes a prop-2-yn-1-amine group instead of a methylbutan-2-amine group.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound features a furan ring attached to a benzohydrazide structure.
Uniqueness
N-(furan-2-ylmethyl)-2-methylbutan-2-amine is unique due to its specific combination of a furan ring and a methylbutan-2-amine structure. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-10(2,3)11-8-9-6-5-7-12-9/h5-7,11H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDDSVHDLRGMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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